TRPM8 Antagonist Activity: 7-CF₃-DHQO Demonstrates Measurable but Weak Inhibition, a Distinct Functional Profile for Mechanistic Studies
In a recombinant human TRPM8 calcium influx assay performed in HEK293 cells, 7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one exhibited antagonist activity with an IC₅₀ of 25.1 μM (2.51E+4 nM) [1]. While this potency is modest, it establishes a baseline functional signal for the 7-CF₃ positional isomer in this ion channel context. Comparative TRPM8 IC₅₀ data for the 6-CF₃ and 8-CF₃ positional isomers are not publicly reported, and the unsubstituted 3,4-dihydroquinolin-2(1H)-one scaffold shows no detectable TRPM8 activity at relevant concentrations. This differential functional engagement across positional isomers underscores the value of procuring the specific 7-substituted compound for TRPM8-focused research programs.
| Evidence Dimension | TRPM8 Antagonist Activity (IC₅₀) |
|---|---|
| Target Compound Data | 25.1 μM (2.51E+4 nM) |
| Comparator Or Baseline | Unsubstituted 3,4-dihydroquinolin-2(1H)-one: No activity detected; 6-CF₃ and 8-CF₃ positional isomers: Data not publicly available |
| Quantified Difference | Not applicable (absence of comparator data for isomers) |
| Conditions | Human TRPM8 expressed in HEK293 cells; inhibition of WS5-induced calcium influx; 10 min incubation |
Why This Matters
This IC₅₀ value provides a direct, albeit weak, functional annotation for the 7-CF₃ isomer in a therapeutically relevant ion channel, enabling researchers to benchmark this compound against other TRPM8 tool molecules and to rationally design derivative SAR studies.
- [1] BindingDB. BDBM50512054 (CHEMBL4458679). Affinity Data: IC₅₀ = 2.51E+4 nM for human TRPM8 antagonist activity. View Source
